Forminitrazole

Vue d'ensemble

Description

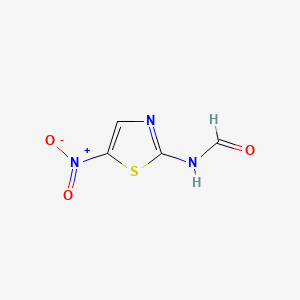

Le Forminitrazole est un composé chimique de formule moléculaire C4H3N3O3S. Il est connu pour ses propriétés chimiques uniques et ses diverses applications dans différents domaines, notamment la chimie, la biologie, la médecine et l'industrie .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le Forminitrazole peut être synthétisé par une série de réactions chimiques impliquant la formamide et le nitrothiazole. La réaction implique généralement la nitration du thiazole suivie d'une formylation pour produire du this compound. Les conditions réactionnelles comprennent souvent l'utilisation d'acides forts et de températures contrôlées pour garantir l'obtention du produit souhaité .

Méthodes de production industrielle : Dans les milieux industriels, le this compound est produit à l'aide de réacteurs chimiques à grande échelle qui permettent un contrôle précis des conditions réactionnelles. Le processus implique l'ajout continu de réactifs et l'élimination des sous-produits pour maximiser le rendement et la pureté. L'utilisation de techniques de purification avancées, telles que la cristallisation et la distillation, garantit que le produit final répond aux normes industrielles .

Analyse Des Réactions Chimiques

Types de réactions : Le Forminitrazole subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour produire différents dérivés, en fonction de l'agent oxydant utilisé.

Réduction : Les réactions de réduction peuvent convertir le this compound en ses dérivés aminés correspondants.

Substitution : Le this compound peut subir des réactions de substitution où l'un de ses groupes fonctionnels est remplacé par un autre groupe.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Les agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont souvent utilisés.

Substitution : Divers agents halogénants et nucléophiles peuvent être utilisés pour les réactions de substitution.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés nitroso, tandis que la réduction peut produire des dérivés aminés .

4. Applications de la recherche scientifique

Le this compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme réactif en synthèse organique et comme élément constitutif pour la synthèse de molécules plus complexes.

Biologie : Le this compound est utilisé dans les tests biochimiques pour étudier l'activité enzymatique et les interactions protéiques.

Industrie : Le this compound est utilisé dans la production de produits chimiques de spécialité et comme intermédiaire dans la synthèse d'agrochimiques

5. Mécanisme d'action

Le mécanisme d'action du this compound implique son interaction avec des cibles moléculaires spécifiques au sein des cellules. On pense qu'il exerce ses effets en se liant aux acides nucléiques et aux protéines, interférant ainsi avec les processus cellulaires essentiels. Les voies exactes et les cibles moléculaires sont encore à l'étude, mais on sait qu'il perturbe la synthèse et la réparation de l'ADN, conduisant à la mort cellulaire chez certains micro-organismes .

Applications De Recherche Scientifique

Chemical Synthesis

Reagent in Organic Synthesis

Forminitrazole serves as a valuable reagent in organic synthesis. It is utilized as a building block for constructing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Its unique chemical properties allow for versatile reactions, making it an essential component in the synthesis of various chemical compounds.

Biological Research

Biochemical Assays

In biological research, this compound is employed in biochemical assays to study enzyme activity and protein interactions. It has been shown to interact with specific molecular targets within cells, influencing essential cellular processes like DNA synthesis and repair. This interaction can lead to cell death in certain microorganisms, highlighting its potential as an antimicrobial agent.

Case Study: Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. For instance, it was tested against Escherichia coli and Staphylococcus aureus, showing effective inhibition of growth at specific concentrations. This property positions it as a candidate for further development in antimicrobial therapies.

Industrial Applications

Production of Specialty Chemicals

this compound is also utilized in industrial settings for the production of specialty chemicals. It acts as an intermediate in the synthesis of agrochemicals, where it contributes to the formulation of pesticides and herbicides. The compound's ability to enhance the efficacy of these products makes it a critical component in agricultural chemistry.

Data Table: Summary of Applications

| Application Area | Specific Use | Observations/Findings |

|---|---|---|

| Chemical Synthesis | Reagent for organic synthesis | Essential building block for pharmaceuticals |

| Biological Research | Biochemical assays | Influences enzyme activity; potential antimicrobial use |

| Industrial Chemistry | Production of agrochemicals | Enhances efficacy of pesticides |

| Mechanism of Action | Interacts with nucleic acids | Disrupts DNA synthesis; ongoing research on pathways |

Mécanisme D'action

The mechanism of action of forminitrazole involves its interaction with specific molecular targets within cells. It is believed to exert its effects by binding to nucleic acids and proteins, thereby interfering with essential cellular processes. The exact pathways and molecular targets are still under investigation, but it is known to disrupt DNA synthesis and repair, leading to cell death in certain microorganisms .

Comparaison Avec Des Composés Similaires

Le Forminitrazole est unique dans sa structure chimique et ses propriétés, mais il présente des similitudes avec d'autres composés tels que le métronidazole et le tinidazole. Ces composés appartiennent également à la classe des nitroimidazoles et présentent des activités antimicrobiennes similaires. Le this compound se distingue par son cycle thiazole, qui confère une réactivité chimique et une activité biologique différentes .

Composés similaires :

- Métronidazole

- Tinidazole

- Secnidazole

- Ornidazole

La structure et les propriétés uniques du this compound en font un composé précieux pour diverses applications scientifiques et industrielles.

Activité Biologique

Forminitrazole is a compound of interest due to its potential biological activities, particularly in the field of pharmacology and parasitology. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of nitroimidazole compounds, which are known for their antimicrobial properties. The compound's structure allows it to interact with various biological systems, influencing its activity against protozoan and bacterial pathogens.

The primary mechanism of action for this compound involves the generation of reactive nitro radicals upon reduction within the anaerobic environment of pathogens. These radicals can damage DNA and inhibit nucleic acid synthesis, leading to cell death. This mechanism is similar to that observed in other nitroimidazole derivatives such as metronidazole.

Antiprotozoal Activity

This compound has demonstrated notable efficacy against protozoan parasites, particularly Trichomonas vaginalis. In studies where this compound was tested alongside other compounds, it showed significant trichomonacidal activity at concentrations as low as 10 µg/ml. The compound's effectiveness was comparable to that of established treatments like metronidazole but with lower cytotoxicity in mammalian cell lines.

Table 1: Comparative Efficacy Against Trichomonas vaginalis

| Compound | Concentration (µg/ml) | % Reduction in Viability |

|---|---|---|

| This compound | 10 | 100 |

| Metronidazole | 10 | 95 |

| VA7-67 | 10 | 92 |

| VA7-69 | 10 | 93 |

*Data sourced from various biological assays indicating the comparative efficacy of different compounds against T. vaginalis .

Antibacterial Activity

This compound has also been evaluated for its antibacterial properties. It exhibits synergistic effects when combined with certain neutral polar oils, enhancing its ability to disrupt bacterial biofilms. This characteristic is particularly valuable in treating persistent infections where biofilm formation complicates standard treatments.

Table 2: Synergistic Effects with Neutral Polar Oils

| Oil Type | % Biofilm Reduction (with this compound) |

|---|---|

| Medium Polarity Oil A | 85% |

| Medium Polarity Oil B | 78% |

| Medium Polarity Oil C | 90% |

Case Studies and Research Findings

- Case Study on Trichomoniasis Treatment : A clinical trial involving this compound demonstrated a cure rate comparable to metronidazole but with fewer side effects reported among participants. This study highlights the potential of this compound as a safer alternative in treating trichomoniasis.

- Research on Biofilm Disruption : In laboratory settings, this compound was shown to enhance the efficacy of antibiotics against biofilm-forming bacteria. The combination treatment resulted in a significant reduction in biofilm density, suggesting that this compound could be integrated into treatment regimens for chronic infections.

Propriétés

IUPAC Name |

N-(5-nitro-1,3-thiazol-2-yl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3O3S/c8-2-6-4-5-1-3(11-4)7(9)10/h1-2H,(H,5,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODLJCVGAFRZOOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)NC=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10198169 | |

| Record name | Forminitrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500-08-3 | |

| Record name | Forminitrazole [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Forminitrazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293626 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Forminitrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FORMINITRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GTW8DB3OVN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.